L-α-甲基亮氨酸

描述

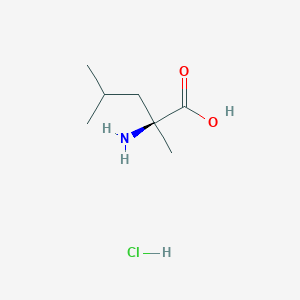

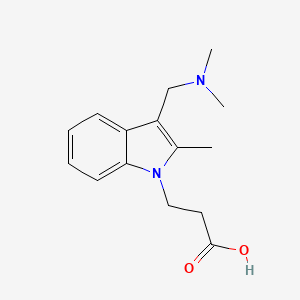

L-alpha-Methylleucine hy, also known as (S)-2-amino-2,4-dimethylpentanoic acid hydrochloride, is a heterocyclic organic compound . Its molecular weight is 181.661 and the molecular formula is C7H15NO2.ClH .

Molecular Structure Analysis

The molecular structure of L-alpha-Methylleucine hy is given by the formula C7H15NO2.ClH . Unfortunately, the specific structural details are not provided in the search results.科学研究应用

肿瘤成像和 PET 扫描

L-α-甲基亮氨酸在肿瘤成像中具有潜在应用,特别是通过正电子发射断层扫描 (PET) 扫描。Takatani 等人。(2021) 合成了 L-[5-11C]亮氨酸和 L-α-[5-11C]甲基亮氨酸,证明了它们在小鼠中可视化肿瘤的效用。L-α-[5-11C]甲基亮氨酸在肿瘤组织中的高度富集表明其作为肿瘤成像有效探针的潜力(Takatani 等人,2021)。

蛋白质甲基化研究

蛋白质甲基化,包括赖氨酸甲基化,是一个可能涉及 L-α-甲基亮氨酸的关键研究领域。Murn 和 Shi (2017) 详细介绍了蛋白质甲基化研究的历史,强调了其在基因转录和信号转导等各种细胞过程中发挥的调节作用。虽然没有直接关注 L-α-甲基亮氨酸,但由于蛋白质调节中氨基酸甲基化的更广泛背景,该研究领域可能具有相关性(Murn & Shi,2017)。

氨基酸生物合成和代谢

L-α-甲基亮氨酸可能在氨基酸生物合成和代谢中发挥作用。Christianson 等人。(2007) 关于 β-氨基酸生物合成中的氨基转移酶的工作突出了具有修饰(如甲基化)的氨基酸在生物途径中的重要性。这项研究可能提供对 L-α-甲基亮氨酸的代谢作用和相互作用的见解(Christianson 等人,2007)。

陨石氨基酸和生命起源前化学

Cronin 和 Pizzarello (1997) 关于陨石氨基酸(包括 α-甲基氨基酸)的研究提供了对有机化学演化中不对称影响的见解,可能与 L-α-甲基亮氨酸的研究相关。这项研究涉及生命的起源,并可以为理解甲基化氨基酸在生命起源前化学中的作用提供背景(Cronin & Pizzarello,1997)。

作用机制

Target of Action

The primary target of L-alpha-Methylleucine hy is the Branched-chain-amino-acid aminotransferase . This enzyme is responsible for the metabolism of branched-chain amino acids, which are essential nutrients that the body obtains from proteins found in food .

Mode of Action

It is known to interact with its target, the branched-chain-amino-acid aminotransferase . The interaction between L-alpha-Methylleucine hy and its target enzyme may result in changes in the metabolism of branched-chain amino acids .

Biochemical Pathways

The biochemical pathways affected by L-alpha-Methylleucine hy are related to the metabolism of branched-chain amino acids . The compound’s interaction with Branched-chain-amino-acid aminotransferase can influence these metabolic pathways .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of L-alpha-Methylleucine hy is currently unknown .

Result of Action

It is known that the compound interacts with branched-chain-amino-acid aminotransferase, which may result in changes in the metabolism of branched-chain amino acids .

生化分析

Biochemical Properties

L-alpha-Methylleucine hy interacts with various enzymes and proteins within the cell. The majority of L-leucine metabolism, from which L-alpha-Methylleucine hy is derived, is initially catalyzed by the branched-chain amino acid aminotransferase enzyme, producing alpha-ketoisocaproate (alpha-KIC) . This interaction highlights the integral role of L-alpha-Methylleucine hy in biochemical reactions.

Cellular Effects

L-alpha-Methylleucine hy has significant effects on various types of cells and cellular processes. It influences cell function by activating the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway . This activation leads to an increase in protein synthesis, promoting cell growth and metabolism .

Molecular Mechanism

The molecular mechanism of L-alpha-Methylleucine hy involves its interaction with the L-type amino acid transporter 1 (LAT1), which is responsible for its cellular uptake . Following transport, L-alpha-Methylleucine hy activates mTORC1, leading to the phosphorylation of p70 ribosomal S6 kinase 1 (p70S6K), a downstream effector of mTORC1 .

Metabolic Pathways

L-alpha-Methylleucine hy is involved in the metabolic pathway of L-leucine. The metabolism of L-leucine is initially catalyzed by the branched-chain amino acid aminotransferase enzyme, producing alpha-KIC

Transport and Distribution

L-alpha-Methylleucine hy is transported within cells and tissues via the L-type amino acid transporter 1 (LAT1) . LAT1 is predominantly expressed in various tissues, including the cerebral cortex, blood-brain barrier, blood-retina barrier, testis, placenta, bone marrow, and several types of cancer .

属性

IUPAC Name |

(2S)-2-amino-2,4-dimethylpentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)4-7(3,8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESCTDHOWCQMPQ-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@](C)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol](/img/structure/B3163389.png)

![2-Chloro-1-[1-(2-methoxy-ethyl)-2-methyl-1H-indol-3-yl]-ethanone](/img/structure/B3163396.png)

![N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanecarboxamide](/img/structure/B3163441.png)

![3-Chlorobenzo[H]cinnoline](/img/structure/B3163473.png)